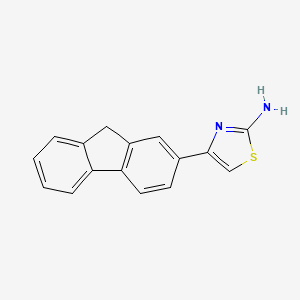
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a fluorene moiety (a polycyclic aromatic hydrocarbon) attached to a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) via an amine linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic synthesis . For instance, a related compound, “9,9-bis(4-hydroxyphenyl) fluorene”, can be synthesized through a condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids .Molecular Structure Analysis
The molecular structure of this compound would likely feature the planar, aromatic fluorene core with the thiazole ring attached at the 4-position. The exact geometry would depend on the specific synthesis conditions and any substituents present .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the fluorene and thiazole moieties. Fluorene compounds are known to undergo oxidation reactions , while thiazoles can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorene compounds are typically crystalline solids with high melting points, while the presence of the thiazole ring might influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Asymmetric Polymerization
- Scientific Field: Polymer Science .
- Application Summary: The compound is used as an optically active anionic initiator in the anionic polymerization of N-vinylcarbazole (NVC) .
- Methods of Application: The yield and specific rotation of poly(NVC)s were considerably affected by the molar ratio of (S)-FIDH to NVC. The highest yield and specific rotation were obtained with Li-(S)-1-FIDH as an initiator, with a molar ratio of monomer and initiator [M]/[I] = 10/1 .
- Results: The obtained optical activity of polymers was attributed to asymmetric induction of the chiral initiators .
Biofilm Inhibition
- Scientific Field: Microbiology .
- Application Summary: The compound 1-(9H-Fluoren-2-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone was found to inhibit the biofilm formation of Pseudomonas sp .
- Methods of Application: The efficacy of compounds from a cell-free supernatant of Bacillus subtilis against a biofilm formation of Pseudomonas sp. was studied through in vitro, in vivo and in silico studies .
- Results: The compound was identified as the most promising therapeutic candidate due to its drug-like characteristics and anti-biofilm efficacies against Pseudomonas sp .
Hole Transport Material in Solar Cells
- Scientific Field: Solar Energy .
- Application Summary: A related compound, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), was synthesized and applied in CH3NH3PbI3-perovskite solar cells .
- Methods of Application: The compound was used as a hole-transporting material in the solar cells .
- Results: A best power conversion efficiency of 19.7% with a photovoltage of 1.11 V has been achieved .
Synthesis of Bisphenol Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: The compound 9,9-bis(4-hydroxyphenyl) fluorene is synthesized from the condensation reaction of 9-fluorenone and phenol .
- Methods of Application: The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
- Results: The catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene (95.2%) .
Proteomics Research
- Scientific Field: Proteomics .
- Application Summary: 9H-Fluoren-2-yl isocyanate is used as a specialty product for proteomics research .
- Methods of Application: The compound is used in various proteomics research applications .
- Results: The specific results or outcomes would depend on the particular research study .
Fluorescence-Emitting Compounds
- Scientific Field: Material Science .
- Application Summary: A series of 2-[(9H-fluoren-2-yl)aryl]-1H-benzo[d]imidazoles and 2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes were synthesized .
- Methods of Application: The compounds were synthesized and their absorption and fluorescence properties were investigated in solution and in the solid state .
- Results: Most compounds possess good fluorescence-emitting ability with φ FL values .
Synthesis of Bisphenol Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: The compound 9,9-bis(4-hydroxyphenyl) fluorene is synthesized from the condensation reaction of 9-fluorenone and phenol .
- Methods of Application: The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid (–SO 3 H) and sulfhydryl groups (–SH) .
- Results: The catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
Proteomics Research
- Scientific Field: Proteomics .
- Application Summary: 9H-Fluoren-2-yl isocyanate is used as a specialty product for proteomics research .
- Methods of Application: The compound is used in various proteomics research applications .
- Results: The specific results or outcomes would depend on the particular research study .
Fluorescence-Emitting Compounds
- Scientific Field: Material Science .
- Application Summary: A series of 2-[(9H-fluoren-2-yl)aryl]-1H-benzo[d]imidazoles and 2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes were synthesized .
- Methods of Application: The compounds were synthesized and their absorption and fluorescence properties were investigated in solution and in the solid state .
- Results: Most compounds possess good fluorescence-emitting ability with φ FL values .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSNYCMULKIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353090 |
Source


|
| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
CAS RN |
299438-56-5 |
Source


|
| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

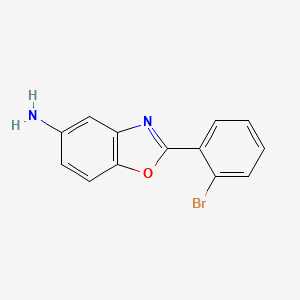
![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)
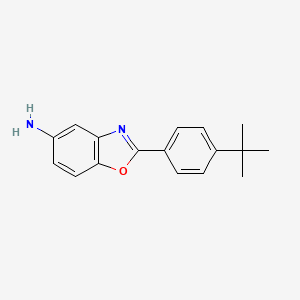

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

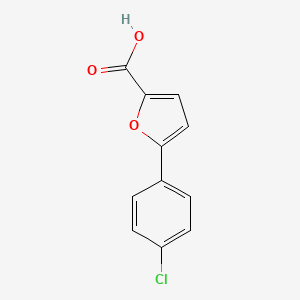
![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)
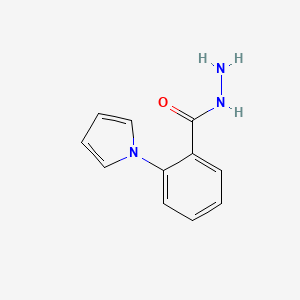
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
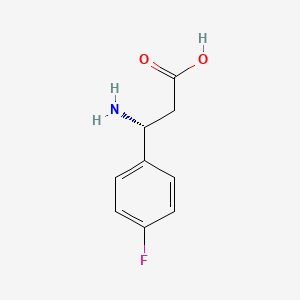
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
